![molecular formula C25H20N2O3 B2719215 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 873680-11-6](/img/structure/B2719215.png)

5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

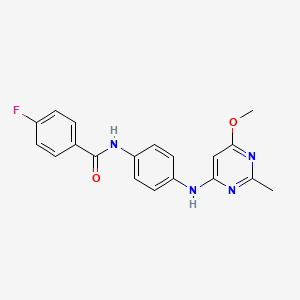

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in many natural products and drugs . They play a significant role in cell biology and have been found in many important synthetic drug molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives can be synthesized using various methods. One such method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis

The compound’s structure would be determined by techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Indoles are generally crystalline and colorless in nature .Scientific Research Applications

Characterization Techniques

The structure of isoindole derivatives, including those similar to the specified compound, has been extensively characterized using spectroscopic methods. One study detailed the characterization of an isoindole-1,3-dione derivative, showcasing the use of 1D and 2D NMR spectroscopy to confirm its structure. This approach highlighted the importance of two-dimensional NMR spectroscopy in understanding the correlation between neighboring protons and carbons, providing a detailed insight into the molecular structure of such compounds (Dioukhane et al., 2021).

Photochromic and Fluorescent Properties

Research has been conducted on the synthesis and analysis of compounds with photochromic and fluorescent properties, which include derivatives of indole and isoindole. One such study reported the synthesis of asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing photochromic and fluorescent properties in solution. These compounds exhibited thermally stable photoinduced cyclic isomers, highlighting their potential in applications requiring light-induced changes in chemical structure or fluorescence (Shepelenko et al., 2014).

Molecular Transformations and Synthesis

The synthetic potential of compounds related to the one has been explored through various molecular transformations. A noteworthy application is the one-step synthesis of 1H-benz[f]indole-4,9-diones, achieved through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes. This method provides a direct route to synthesizing complex molecules, including those with a kinamycin skeleton, demonstrating the versatile synthetic applications of these compounds (Kobayashi et al., 1991).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-15-7-10-19(11-8-15)27-24(29)20-12-9-18(14-21(20)25(27)30)23(28)26-16(2)13-17-5-3-4-6-22(17)26/h3-12,14,16H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQIXCVIJIEUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)

![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one](/img/structure/B2719142.png)

![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)

![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)